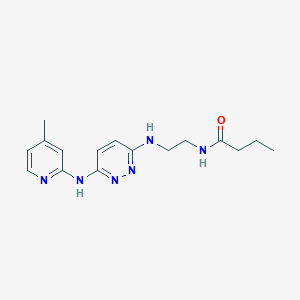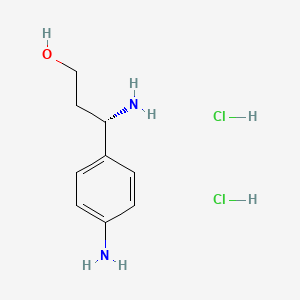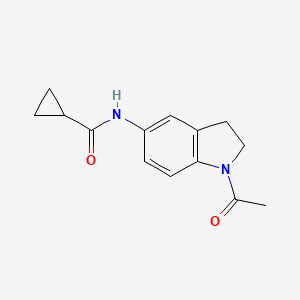
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide typically involves multiple steps, including cyclization reactions and substitutions. For instance, derivatives of pyrido[3,4-d]pyridazine were synthesized, indicating the complexity and the strategic approaches needed for constructing such molecular frameworks (Wójcicka et al., 2022). Another example includes the formation of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition, showcasing a method that could be relevant to the synthesis of our target molecule (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively studied through X-ray diffraction and NMR techniques, revealing intricate details about their conformation and electronic distribution. For example, the crystal and molecular structure of certain pyrazine derivatives were characterized, offering insights into the molecular geometry that could be analogous to our compound of interest (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes interactions with nucleophilic and electrophilic reagents, cyclization reactions, and the formation of derivatives through functional group transformations. These reactions underscore the versatility and the reactive nature of the pyridazine and pyrimidine cores, which are central to the compound (Harb et al., 1989).
科学的研究の応用
Antimitotic Agents
Research has explored chiral isomers of ethyl carbamates with antimitotic properties, highlighting their biological activity in various systems. The S-isomer of these compounds demonstrated enhanced potency compared to the R-isomer, underscoring the significance of stereochemistry in medicinal applications (Temple & Rener, 1992). Further studies on alterations at the 2,3-positions of ethyl carbamates revealed that such modifications significantly affect cytotoxicity and the inhibition of mitosis, suggesting their potential in anticancer therapy (Temple et al., 1991).
Antibacterial Activity
Aminopyrazoles and their derivatives have been investigated for their antibacterial properties against gram-positive and gram-negative bacteria. Novel pyrazolo[1,5-a]pyrimidines were synthesized and tested in vitro, showcasing the utility of heterocyclic compounds in developing new antibacterial agents (El-Gaby et al., 2000).
Anticancer and Antifungal Pharmacophores
Pyrazole derivatives have been synthesized and characterized, with structural analysis revealing significant potential as antitumor, antifungal, and antibacterial agents. This research identifies critical pharmacophore sites that could inform the design of new therapeutic compounds (Titi et al., 2020).
Molecular Docking and Screening
Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have undergone molecular docking and in vitro screening to evaluate their binding energies and antimicrobial, antioxidant activities. This approach demonstrates the importance of computational chemistry in accelerating the discovery of new drugs (Flefel et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrroles, pyridines, and pyrazines, is crucial for the development of pharmaceuticals and agrochemicals. These compounds serve as structural components due to their high biological activity, emphasizing the role of organic synthesis in drug development and other applications (Higasio & Shoji, 2001).
作用機序
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response modulation, and neurotransmission. Changes in nitric oxide production can therefore have widespread effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which nitric oxide is involved. The specific effects will depend on various factors, including the compound’s concentration and the specific cellular context .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .
特性
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)19-10-9-18-13-5-6-14(22-21-13)20-15-11-12(2)7-8-17-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,23)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHXQHDSLKJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)


![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)
